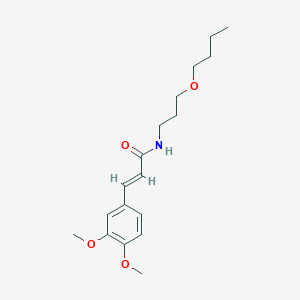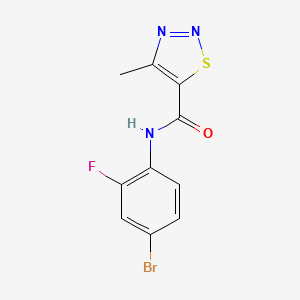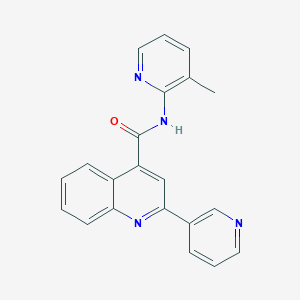![molecular formula C17H14N4O5S2 B11016029 4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11016029.png)
4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.
Nitration and Methylation of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric and sulfuric acids. Methylation is achieved using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the nitrated and methylated benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The phenylsulfonyl group can be substituted with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Reduction: 4-methyl-3-amino-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology
The compound’s structure suggests potential biological activity. It could be investigated for its antimicrobial, antifungal, or anticancer properties due to the presence of the nitro and sulfonyl groups, which are known to impart biological activity.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may interact with biological targets in novel ways, offering opportunities for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups provide sites for further chemical modification, making it versatile for various applications.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group might enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
4-nitro-3-[(phenylsulfonyl)methyl]benzamide: Lacks the thiadiazole ring, which may reduce its biological activity.
3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide: Similar structure but without the methyl group, potentially affecting its reactivity and binding properties.
4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}aniline: Aniline derivative, which may have different electronic properties and reactivity.
Uniqueness
The presence of both the nitro and sulfonyl groups, along with the thiadiazole ring, makes 4-methyl-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide unique. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14N4O5S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C17H14N4O5S2/c1-11-7-8-12(9-14(11)21(23)24)16(22)18-17-20-19-15(27-17)10-28(25,26)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,20,22) |
InChI Key |
UJUWKNDGTSDMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11015948.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide](/img/structure/B11015953.png)

![(2E)-N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11015963.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015965.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide](/img/structure/B11015976.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B11015987.png)
![1-(3-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B11015992.png)



![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B11016034.png)
![N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11016036.png)
![4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11016040.png)
